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Compound of Interest

Compound Name: 2,6-Dichloro-3-pyridylamine

Cat. No.: B189475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-Dichloro-
3-pyridylamine (also known as 3-Amino-2,6-dichloropyridine), a key intermediate in

pharmaceutical and agrochemical synthesis. This document details predicted data for its

Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Introduction
2,6-Dichloro-3-pyridylamine (C₅H₄Cl₂N₂) is a substituted pyridine with a molecular weight of

163.00 g/mol .[1][2][3] Its chemical structure, featuring a pyridine ring with two chlorine atoms

and an amino group, gives rise to a distinct spectroscopic fingerprint. Understanding this

fingerprint is crucial for its identification, purity assessment, and structural elucidation in various

research and development settings.

Predicted Spectral Data
While a complete, publicly available experimental dataset for 2,6-Dichloro-3-pyridylamine is

not readily available, its spectral characteristics can be reliably predicted based on the well-

understood spectroscopic principles of its constituent functional groups and data from

analogous compounds.

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorption bands for the aromatic amine

and chloro-aromatic functionalities.

Wavenumber (cm⁻¹) Predicted Intensity Assignment

3450 - 3350 Medium
N-H Asymmetric Stretch

(Primary Amine)

3350 - 3250 Medium
N-H Symmetric Stretch

(Primary Amine)

~3080 Weak C-H Stretch (Aromatic)

1620 - 1580 Strong
N-H Bending (Scissoring)

(Primary Amine)

~1570 Strong C=C Stretch (Aromatic Ring)

~1540 Strong C=N Stretch (Aromatic Ring)

~1420 Medium C-C Stretch (Aromatic Ring)

1335 - 1250 Strong C-N Stretch (Aromatic Amine)

~780 Strong C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted to reflect the substitution pattern of the pyridine ring.

¹H NMR (Proton NMR)

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 ~7.5 Doublet (d) ~8.0

H-5 ~7.1 Doublet (d) ~8.0

-NH₂ ~4.5 Broad Singlet -

¹³C NMR (Carbon-13 NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~150

C-6 ~148

C-3 ~138

C-4 ~125

C-5 ~120

Mass Spectrometry (MS)
The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence

of two chlorine atoms.

m/z
Predicted Relative
Intensity (%)

Assignment

162 100 [M]⁺ (with ²³⁵Cl)

164 65 [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl)

166 10 [M+4]⁺ (with ²³⁷Cl)

127 Moderate [M-Cl]⁺

99 Moderate [M-Cl-HCN]⁺

Experimental Protocols
The following are standard protocols for acquiring high-quality spectral data for a solid aromatic

amine like 2,6-Dichloro-3-pyridylamine.

Infrared (IR) Spectroscopy (KBr Pellet Technique)
Sample Preparation: Thoroughly grind 1-2 mg of 2,6-Dichloro-3-pyridylamine with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate

mortar until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10

tons) using a hydraulic press for several minutes to form a thin, transparent or translucent

pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire

a background spectrum of the empty sample compartment to account for atmospheric water

and carbon dioxide. Subsequently, acquire the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation tables or reference spectra to confirm the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 2,6-Dichloro-3-
pyridylamine. Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence

chemical shifts.

¹H NMR Acquisition:

Use a standard single-pulse experiment on a spectrometer (e.g., 400 MHz or higher).

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

¹³C NMR Acquisition:

Use a proton-decoupled single-pulse experiment.

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Set the spectral width to cover the expected range of carbon resonances (e.g., 0-160

ppm).
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Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections. Reference the spectra to the residual solvent peak

or an internal standard (e.g., TMS at 0.00 ppm). Analyze chemical shifts, multiplicities, and

coupling constants to elucidate the molecular structure.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,6-Dichloro-3-pyridylamine in a volatile

organic solvent such as dichloromethane or methanol.

Sample Introduction: Inject a small volume (e.g., 1 µL) of the solution into the gas

chromatograph (GC) inlet. The compound will be vaporized and separated from the solvent

on a capillary column.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for

generating fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Data Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. Identify the

molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the

molecular weight and structure of the compound.

Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of

2,6-Dichloro-3-pyridylamine.
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Workflow for Spectroscopic Analysis of 2,6-Dichloro-3-pyridylamine

Sample Preparation
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Data Analysis & Interpretation

Structural Confirmation
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Identify Functional
Group Frequencies
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Multiplicities, & J-Couplings

Analyze Molecular Ion
& Fragmentation Pattern

Confirm Structure of
2,6-Dichloro-3-pyridylamine

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 2,6-Dichloro-3-pyridylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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